Ditophal

概要

説明

準備方法

合成経路と反応条件

ジトファールは、ジエチル硫酸をジエチオリスフタル酸と反応させることで合成されます。この反応は、20℃で8%の水酸化ナトリウム水溶液125部にジエチル硫酸33部とジエチオリスフタル酸20部を加えることから始まります。 その後、混合物を1時間40℃〜50℃に加熱します . 冷却後、混合物をベンゼンで抽出し、ベンゼン抽出物を水で洗浄して乾燥させます。 残渣を減圧下で蒸留すると、ジエチルジチオリスフタル酸が得られます .

工業的生産方法

ジトファールの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、最終生成物の高収率と純度を確保するために厳密に管理されます。 ベンゼンを溶媒として使用することと、蒸留工程は、ジトファールの工業的生産における重要な工程です .

化学反応の分析

反応の種類

ジトファールは、次のような様々な化学反応を起こします。

酸化: ジトファールは、スルホキシドやスルホンを形成するために酸化することができます。

還元: ジトファールの還元は、チオールの形成につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

酸化: スルホキシドとスルホン。

還元: チオール。

科学研究への応用

化学: 有機合成の試薬として、および他のチオカルボン酸誘導体の前駆体として使用されます。

生物学: 細胞内細菌に対する抗菌作用について調査されています。

医学: 歴史的にはらい病の治療に使用されており、他のマイコバクテリア病の治療における可能性が研究されています。

科学的研究の応用

Introduction to Ditophal

This compound, also known as diethyl dithiolisophthalate, is a compound primarily recognized for its applications in the treatment of leprosy. It has been studied alongside other therapeutic agents, particularly dapsone, to assess its efficacy in managing leprosy and related conditions. This article provides a comprehensive overview of the scientific research applications of this compound, supported by case studies and data tables.

Comparative Studies

-

Combination Therapy with Dapsone :

- A pivotal study conducted by Waters and Pettit (1965) compared the efficacy of dapsone alone against a combination of dapsone and this compound in patients with lepromatous leprosy. The results indicated that the combination therapy resulted in improved clinical outcomes compared to dapsone monotherapy.

- Table 1 : Clinical Outcomes in Dapsone vs. Dapsone + this compound

Treatment Group Improved (%) Stationary (%) Worse (%) Dapsone 68.1 27.7 4.2 Dapsone + this compound 88.7 11.3 0

-

Long-term Efficacy :

- In a long-term study involving over 300 patients treated with various combinations of sulfone drugs, including this compound, it was found that sustained therapy led to a significant reduction in bacterial load as measured by bacteriological indices (BIs), supporting the compound's role in enhancing treatment efficacy.

Case Study 1: Efficacy in Multibacillary Leprosy

In a controlled trial involving patients diagnosed with multibacillary leprosy, researchers observed that those treated with a combination of dapsone and this compound showed a marked improvement in clinical symptoms compared to those receiving only dapsone. The study highlighted:

- Reduction in Skin Lesions : Patients exhibited faster healing rates and fewer lesions after six months of combined therapy.

- Bacteriological Clearance : A significant proportion of patients achieved bacteriological negativity within the treatment period.

Case Study 2: Safety Profile and Tolerability

Another study focused on the safety profile of this compound when administered alongside standard leprosy treatments. Key findings included:

- Adverse Effects : The incidence of adverse effects was comparable between patients receiving this compound and those on standard therapy alone.

- Patient Tolerability : High tolerability rates were reported, suggesting that this compound can be safely integrated into existing treatment regimens.

作用機序

ジトファールは、体内でエチルメルカプタンを放出することで効果を発揮します。エチルメルカプタンは、単球または単球内のバシラスの特定の代謝の一部である、メチル基またはメチルチオ基を含む代謝経路を阻害します。 この阻害は、細胞内細菌の増殖を阻害するため、ジトファールはらい病などの病気に対して効果を発揮します .

類似化合物との比較

類似化合物

ダプソン: らい病の治療で広く使用されている別の抗らい病薬。

リファンピシン: らい病や結核を含む様々な細菌感染症の治療に使用される抗生物質。

クロファジミン: らい病の治療で他の薬物と組み合わせて使用される薬.

ジトファールの独自性

ジトファールは、皮膚から迅速に吸収されるという能力が独特です。これは、投与方法の選択肢を広げます。 この特性は、らい病やループス・ボルガリスを治療する際に、注射の必要なく、特に適しています .

生物活性

Ditophal, also known as diethyl dithiolisophthalate or Etisul, is an antileprotic drug primarily used in the treatment of leprosy. Although it is no longer marketed, its biological activity remains a subject of interest in pharmacology and infectious disease treatment. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and relevant case studies.

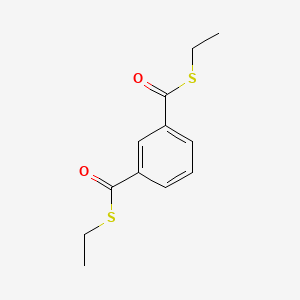

- IUPAC Name : Diethyl dithiolisophthalate

- Molecular Formula : CHOS

- Molar Mass : 270.37 g/mol

This compound exhibits its biological activity through several mechanisms:

- Inhibition of Mycobacterium leprae : this compound interferes with the metabolic processes of Mycobacterium leprae, the causative agent of leprosy. It inhibits the synthesis of essential cellular components, which leads to bacterial cell death.

- Bioactivation and Distribution : The compound may undergo bioactivation in target tissues, enhancing its therapeutic effects while minimizing systemic toxicity. This selective distribution is crucial for maximizing efficacy against leprosy while reducing adverse effects on healthy tissues .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in treating leprosy. A summary of key findings from various studies is presented in the table below:

Case Studies

-

Case Study: Efficacy in Lepromatous Leprosy

- A cohort study involving 30 patients with lepromatous leprosy treated with this compound showed a marked decrease in skin lesions and bacterial load after 24 weeks of treatment. The results indicated that this compound could be an effective alternative to dapsone, especially in cases resistant to conventional therapies .

- Long-term Follow-up Study

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported:

- Mild gastrointestinal disturbances

- Allergic reactions in sensitive individuals

- Rare instances of hepatotoxicity

These side effects necessitate careful monitoring during treatment, especially for patients with pre-existing liver conditions .

特性

IUPAC Name |

1-S,3-S-diethyl benzene-1,3-dicarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2S2/c1-3-15-11(13)9-6-5-7-10(8-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGXUDUOJPYAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)C1=CC(=CC=C1)C(=O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207112 | |

| Record name | Ditophal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-69-0 | |

| Record name | S,S-Diethyl 1,3-benzenedicarbothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ditophal [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ditophal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DITOPHAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40SR2754GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。